N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 3-methyl group at position 3, a 3,4-dimethoxybenzoyl group at position 2, and an acetamide moiety at position 3. Its synthesis likely involves coupling reactions between substituted benzofuran precursors and activated acylating agents, analogous to methods used for structurally related benzamides and acetamides .
Properties
Molecular Formula |
C20H19NO5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide |
InChI |
InChI=1S/C20H19NO5/c1-11-15-10-14(21-12(2)22)6-8-16(15)26-20(11)19(23)13-5-7-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,21,22) |
InChI Key |
VNFRKEKODHYKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 3-acetoxy-2-methylbenzoic acid.
Reaction Conditions: The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It may modulate pathways related to antioxidant defense, inflammatory response, and apoptosis (programmed cell death).
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Key Observations :
- Benzofuran vs.
- Substituent Effects: The 3,4-dimethoxybenzoyl group increases lipophilicity (logP ~3.5 estimated) compared to hydroxyl-containing analogues (e.g., , logP ~1.8).
- Functional Group Diversity : The acetamide moiety in the target compound and analogues () enables hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors.
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s moderate logP suggests balanced lipophilicity for blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. In contrast, the highly lipophilic trifluoromethylbenzothiazole derivative () may favor oncology applications due to enhanced tissue retention.
- The hydroxyl group in improves solubility but limits bioavailability, whereas the triazole-thioether in enhances metabolic stability.
Research Needs :
- Experimental validation of the target compound’s solubility, stability, and toxicity.
- Comparative studies on benzofuran vs. benzothiazole cores in drug design.
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a benzofuran moiety, which is known for its diverse pharmacological properties, and multiple methoxy groups that may enhance its solubility and reactivity.
Structural Characteristics
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H23NO5
- Key Functional Groups : Benzofuran core, methoxy substituents, and an acetamide linkage.
The biological activity of this compound is likely mediated through its interaction with various biological targets. Preliminary studies suggest that it may exhibit the following activities:
- Antioxidant Activity : The presence of methoxy groups may contribute to the compound's ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential applications in treating infections.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other benzofuran derivatives that have shown efficacy against monoamine oxidases (MAO) .
Biological Activity Overview
The biological activities associated with this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives similar to this compound:
- Antioxidant Studies : Research has indicated that compounds with similar structures exhibit significant antioxidant properties, which are crucial for mitigating cellular damage caused by reactive oxygen species (ROS) .
- Antimicrobial Evaluations : A study evaluated various benzofuran derivatives for their antimicrobial efficacy. The results showed promising activity against several bacterial strains, suggesting that modifications to the benzofuran structure could enhance these effects .
- Enzyme Inhibition Mechanisms : Investigations into enzyme inhibition have revealed that certain structural modifications can dramatically increase the affinity towards MAO isoforms, indicating a potential therapeutic application for mood disorders and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
